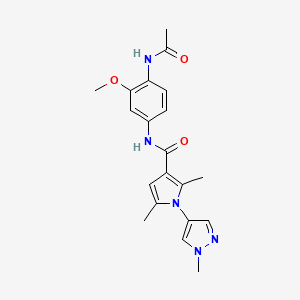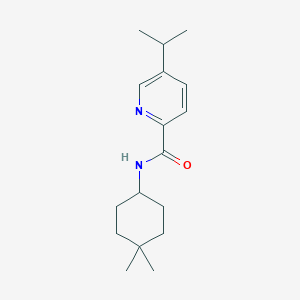![molecular formula C16H19N3OS B7436350 N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as CT1, is a compound that has been extensively studied for its potential applications in scientific research. CT1 belongs to the class of thiadiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of a key enzyme called thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. For example, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have anti-inflammatory activity, which could make it useful for treating inflammatory diseases such as arthritis. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to have antioxidant activity, which could make it useful for preventing oxidative damage in the body.
実験室実験の利点と制限
One of the main advantages of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that it can be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide or related compounds. Another area of interest is in the study of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory and antioxidant activities, which could lead to the development of new treatments for a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide and its potential applications in scientific research.
合成法
The synthesis of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide involves several steps, including the reaction of 4-cyclohexylbenzyl chloride with thiosemicarbazide to form 4-cyclohexylbenzyl thiosemicarbazide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,2,5-thiadiazole-3-carboxylic acid. Finally, the acid is converted to its corresponding amide by reaction with an appropriate amine, such as methylamine.
科学的研究の応用
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application for N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is in the field of cancer research. Studies have shown that N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has potent anti-cancer activity, particularly against breast cancer cells. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of other types of cancer cells, including lung cancer and prostate cancer.
特性
IUPAC Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-11-18-21-19-15)17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPMXMTXUSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CNC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)


![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)